![molecular formula C17H15Cl2N3O3S2 B2484905 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide CAS No. 865161-09-7](/img/structure/B2484905.png)
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H15Cl2N3O3S2 and its molecular weight is 444.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B by binding to the catalytic and second aryl binding site of the enzyme . This inhibitory action on PTP1B can enhance insulin and leptin signaling, which are crucial for glucose homeostasis and energy balance .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. By inhibiting PTP1B, the compound enhances the signaling of these pathways, potentially improving glucose homeostasis and energy balance . The downstream effects of this action could include improved insulin sensitivity and glucose metabolism, which are beneficial in the management of Type II diabetes .
Pharmacokinetics
The compound has been shown to exhibit good in vitro ptp1b inhibitory potency and in vivo antihyperglycemic efficacy , suggesting favorable bioavailability.
Result of Action
The compound has demonstrated good PTP1B inhibitory activity with an IC50 value of 11.17 μM . It also exhibited good antihyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results suggest that the compound could be a valuable lead molecule for the development of antidiabetic drugs.
Biologische Aktivität
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The compound's structure can be described as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C17H18Cl2N4O3S |
Molecular Weight | 426.38 g/mol |
The presence of the benzo[d]thiazole core and dichlorothiophene moiety suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
A study evaluated the antimicrobial activity of several derivatives, revealing that some exhibited minimal inhibitory concentrations (MIC) in the range of 15 to 30 µg/mL against Staphylococcus aureus and Escherichia coli . While specific data on the compound is limited, its structural similarities to known active compounds suggest potential efficacy.
Anticancer Activity
The anticancer potential of benzo[d]thiazole derivatives has been widely reported. Compounds with similar structures have been shown to induce cytotoxic effects in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3).
In a comparative study, several benzothiazole derivatives were tested for their cytotoxicity against different cancer cell lines, showing IC50 values ranging from 10 to 50 µM . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as MAPK and PI3K/Akt .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many benzo[d]thiazole derivatives act as enzyme inhibitors, particularly targeting kinases involved in cancer progression.
- Induction of Reactive Oxygen Species (ROS) : The generation of ROS can lead to oxidative stress in cancer cells, promoting apoptosis.
- Cell Cycle Arrest : Some compounds have been shown to induce cell cycle arrest at various phases, preventing cancer cell proliferation.
Case Studies
- Study on Anticancer Properties : A recent study focused on a series of benzothiazole derivatives demonstrated their ability to inhibit tumor growth in vivo models. The compound exhibited a significant reduction in tumor size compared to controls .
- Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial activity of related compounds against clinical isolates. Results indicated that certain derivatives had potent activity against resistant strains of bacteria .
Eigenschaften
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,5-dichlorothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3S2/c1-9(23)20-10-3-4-12-13(7-10)26-17(22(12)5-6-25-2)21-16(24)11-8-14(18)27-15(11)19/h3-4,7-8H,5-6H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVAHMHKNFQDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(SC(=C3)Cl)Cl)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.